2-((3-Methylcyclohexyl)oxy)ethane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-((3-Methylcyclohexyl)oxy)ethane-1-sulfonyl chloride typically involves the reaction of 3-methylcyclohexanol with ethane-1-sulfonyl chloride under specific reaction conditions . The process may require the use of a base such as pyridine to facilitate the reaction. Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Chemischer Reaktionen
2-((3-Methylcyclohexyl)oxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents are required for these transformations.
Common Reagents and Conditions: Typical reagents used in these reactions include bases like pyridine and nucleophiles such as amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-((3-Methylcyclohexyl)oxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Development: This compound is utilized in the development of pharmaceutical agents due to its unique chemical properties.
Industrial Applications: It finds use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((3-Methylcyclohexyl)oxy)ethane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride derivative. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester products. This reactivity is exploited in various chemical transformations and applications .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-((3-Methylcyclohexyl)oxy)ethane-1-sulfonyl chloride include:
2-{2-[(3-methylcyclohexyl)oxy]ethoxy}ethane-1-sulfonyl chloride: This compound has a similar structure but with an additional ethoxy group.
Ethanesulfonyl chloride, 2-[(3-methylcyclohexyl)oxy]-: Another closely related compound with similar chemical properties.
The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis and pharmaceutical development .
Eigenschaften
Molekularformel |
C9H17ClO3S |
---|---|
Molekulargewicht |
240.75 g/mol |
IUPAC-Name |
2-(3-methylcyclohexyl)oxyethanesulfonyl chloride |
InChI |
InChI=1S/C9H17ClO3S/c1-8-3-2-4-9(7-8)13-5-6-14(10,11)12/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
IBMBGEOCXQGXSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(C1)OCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.